molecular formula C6H6N2O2S B2594133 2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one CAS No. 1253281-38-7

2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one

Cat. No.: B2594133
CAS No.: 1253281-38-7
M. Wt: 170.19
InChI Key: KVDYIWNULHDGSJ-UHFFFAOYSA-N
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Description

2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one is a heterocyclic compound that features a unique structure combining pyrano and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one typically involves the reaction of hydrazonoyl halides with thiosemicarbazide in the presence of ethanol and triethylamine . The reaction conditions often require refluxing the mixture to facilitate the formation of the desired product. The compound can be crystallized from ethanol to achieve high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one is unique due to its specific combination of pyrano and thiazole rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to similar compounds.

Properties

IUPAC Name

2-amino-4H-pyrano[3,4-d][1,3]thiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c7-6-8-3-1-10-2-4(9)5(3)11-6/h1-2H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDYIWNULHDGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)CO1)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253281-38-7
Record name 2-amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one
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